molecular formula C15H10Cl2N2 B3279807 6,7-Dichloro-2-methyl-3-phenylquinoxaline CAS No. 70071-10-2

6,7-Dichloro-2-methyl-3-phenylquinoxaline

Cat. No. B3279807
CAS RN: 70071-10-2
M. Wt: 289.2 g/mol
InChI Key: KTIJJZINHYOTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-methyl-3-phenylquinoxaline is a chemical compound with the molecular formula C15H10Cl2N2 and a molecular weight of 289.16 . It is used in research and has been offered for sale by chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with two chlorine atoms, a methyl group, and a phenyl group .

Scientific Research Applications

Anti-Tubercular Activity

6,7-Dichloro-2-methyl-3-phenylquinoxaline has been explored for its potential in treating tuberculosis. A study synthesized various quinoxaline derivatives and evaluated their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Compounds related to 6,7-dichloro-3-methylquinoxaline exhibited significant anti-tubercular activity, with certain derivatives displaying moderate activity and low toxicity against human cell lines (Srinivasarao et al., 2020).

Anticancer Activity

Research has also focused on the anticancer properties of quinoxaline derivatives. A study synthesized methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, demonstrating significant antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7. The structure-activity relationship indicated the quinoxaline ring as a critical component for anticancer efficacy (El Rayes et al., 2019).

Antimalarial Agents

Further studies have investigated the use of 3-phenylquinoxaline derivatives as antimalarial agents. Synthesized compounds showed promising activity against Plasmodium falciparum strains, with some derivatives being more active than standard treatments like chloroquine. These findings suggest potential for developing new antimalarial drugs based on quinoxaline derivatives (Vicente et al., 2008).

Antioxidant and Antiviral Properties

Quinoxaline derivatives have also shown antioxidant and antiviral activities. For instance, certain compounds demonstrated potent scavenging activities against radicals and showed potential as effective antioxidants. Additionally, some of these compounds displayed notable sensitivity against various cancer cell lines and weak antiviral activity against Herpes Simplex virus (El-Tombary & El‐Hawash, 2014).

properties

IUPAC Name

6,7-dichloro-2-methyl-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c1-9-15(10-5-3-2-4-6-10)19-14-8-12(17)11(16)7-13(14)18-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJJZINHYOTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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